

strategies to reduce non-specific binding of polymyxin in assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Polymyxin**
Cat. No.: **B074138**

[Get Quote](#)

Technical Support Center: Polymyxin Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding of **polymyxin** in various assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing higher-than-expected Minimum Inhibitory Concentration (MIC) values for **polymyxin** B or colistin?

A1: Higher-than-expected MIC values for **polymyxins** are often due to the non-specific binding of these polycationic peptides to standard laboratory plastics.[\[1\]](#)[\[2\]](#) This adhesion reduces the effective concentration of the antibiotic in the assay, leading to an overestimation of the MIC.[\[1\]](#)[\[3\]](#)

Q2: What properties of **polymyxin** cause it to bind non-specifically to labware?

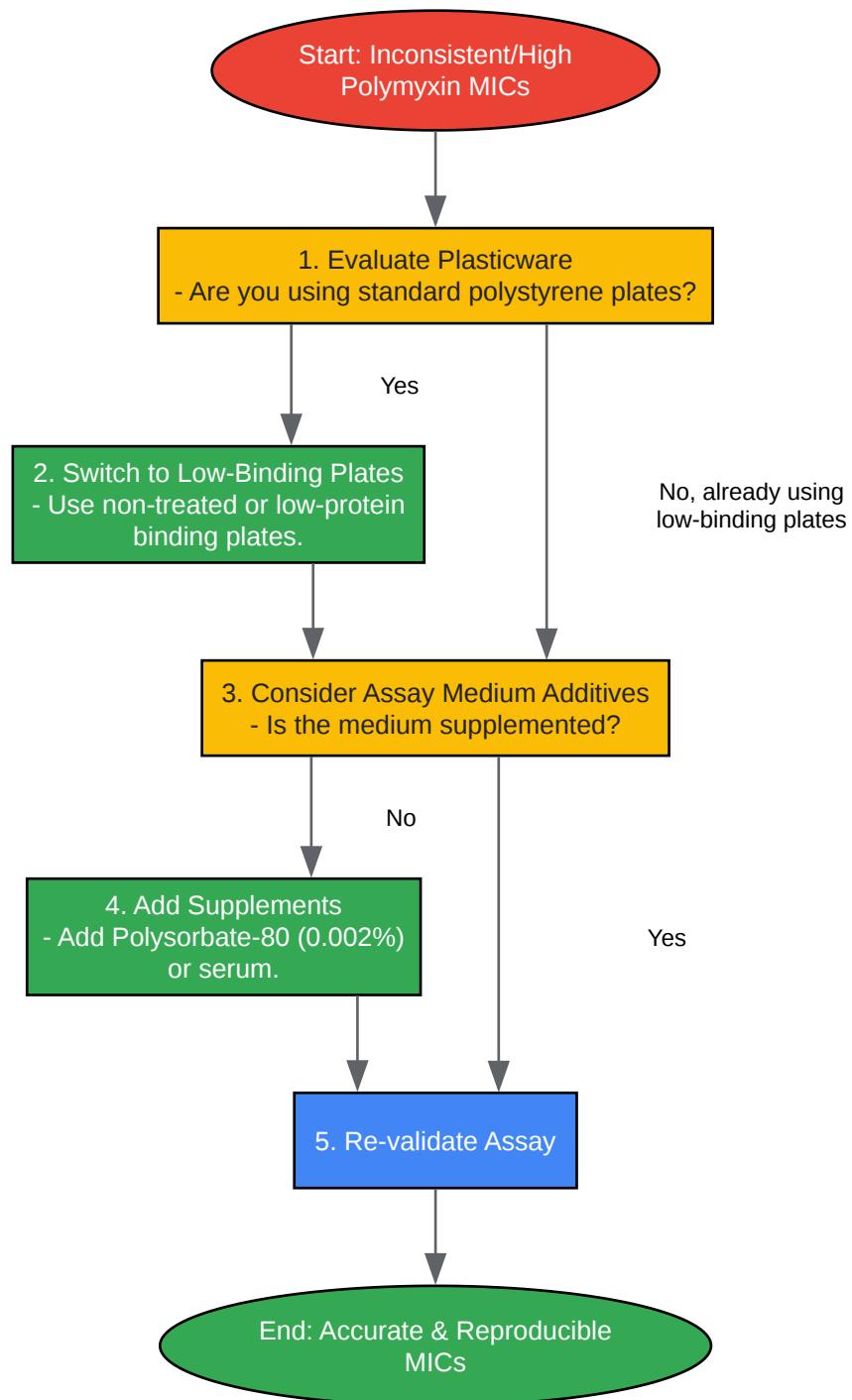
A2: **Polymyxins** are amphipathic molecules with a polycationic peptide ring and a hydrophobic fatty acid tail.[\[4\]](#) The positive charges on the peptide portion readily interact with negatively charged surfaces, such as those on many plastics, leading to significant adsorption.[\[5\]](#)[\[6\]](#)

Q3: Can the type of microplate I use affect my **polymyxin** assay results?

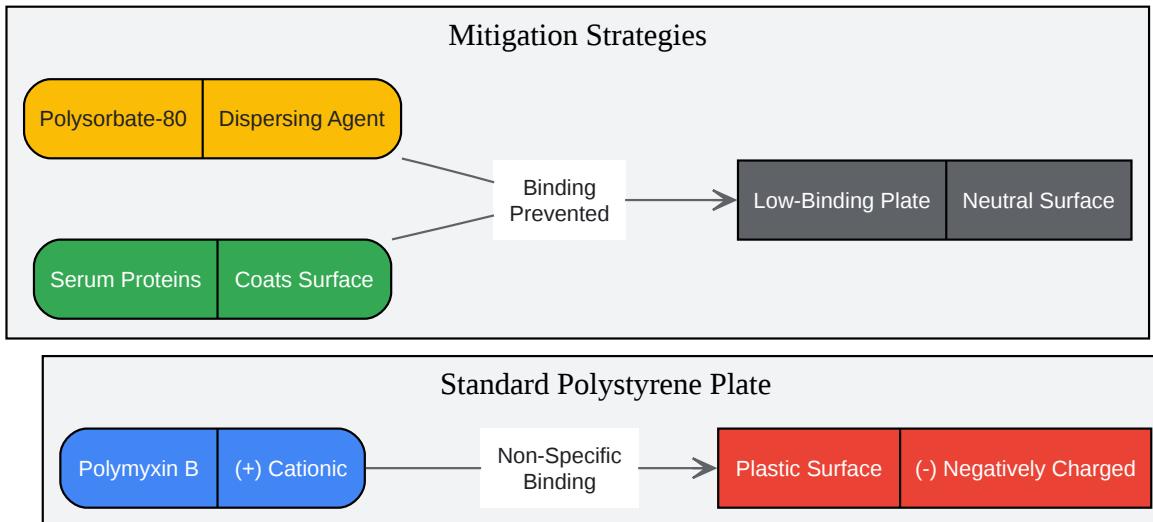
A3: Absolutely. Studies have shown significant variation in **polymyxin** MIC values depending on the brand and type of microplate used.[3] Low-protein binding or non-binding surface plates are recommended to minimize **polymyxin** adsorption and obtain more accurate results.[1][3]

Q4: Are there any additives that can reduce non-specific binding in my assay?

A4: Yes, certain additives can mitigate non-specific binding. The addition of proteins, such as serum, can coat the surface of the plasticware, thereby blocking the sites where **polymyxin** would bind.[1][3] A dispersing agent like polysorbate-80 (Tween 80) at a low concentration (e.g., 0.002%) has also been shown to inhibit the binding of drugs to plastics.[1][3]


Q5: How does protein in the assay medium (e.g., serum) affect **polymyxin** activity?

A5: The effect is twofold and can seem contradictory. On one hand, plasma protein binding (around 50-60% for **polymyxins**) reduces the concentration of free, active antibiotic, which can lessen its potency.[1][3] On the other hand, these proteins also decrease non-specific binding to plastic surfaces, which can lead to more potent MIC values.[1][3] The net effect will depend on the specific assay conditions.


Troubleshooting Guides

Issue: Inconsistent or High MIC Values for Polymyxins

This guide provides a systematic approach to troubleshooting and mitigating non-specific binding of **polymyxins** in susceptibility testing.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for non-specific **polymyxin** binding.

[Click to download full resolution via product page](#)

Caption: **Polymyxin** binding mechanism and prevention strategies.

Data on Polymyxin Binding

Table 1: Effect of Microplate Brand on Polymyxin MICs (µg/mL) against E. coli ATCC 25922

Antibiotic	Trek Non-treated Polystyrene	Corning Non-treated Polystyrene	Nunc Polystyrene
Colistin	≤0.03	0.06	0.125 - 1
Polymyxin B	0.06 - 0.125	0.06	0.125 - 0.25

Data summarized from a comparative study, highlighting that different brands of polystyrene plates yield varying MIC values due to differences in polymyxin binding.[\[3\]](#)

Table 2: Impact of Plate Type on Polymyxin MICs (µg/mL)

Plate Type	Colistin MIC	Polymyxin B MIC
Non-binding Surface Plates	≤0.03	≤0.03
Untreated Polystyrene Plates	Less Potent MICs	Less Potent MICs
Tissue Culture-Treated Plates	Less Potent MICs	Less Potent MICs

This table demonstrates that non-binding surface plates provide significantly more potent (lower) MIC values for polymyxins compared to standard polystyrene plates.[\[1\]](#)

Experimental Protocols

Protocol: Broth Microdilution (BMD) Assay for Polymyxins with Reduced Non-Specific Binding

This protocol is adapted from standard BMD methods with modifications to minimize **polymyxin** loss.

1. Materials:

- Microplates: Use sterile, low-protein binding or non-binding surface 96-well plates.
- Medium: Cation-adjusted Mueller-Hinton Broth (CA-MHB).
- Additive (Optional but Recommended): Polysorbate-80 (Tween 80), sterile-filtered.
- Antibiotic: **Polymyxin** B or Colistin stock solution of known concentration.
- Bacterial Inoculum: Prepared to a final concentration of 5×10^5 CFU/mL in the wells.

2. Preparation of Medium with Additive:

- If using, add Polysorbate-80 to the CA-MHB to a final concentration of 0.002%. For example, add 20 μ L of a 10% Polysorbate-80 stock solution to 100 mL of CA-MHB.
- Ensure the solution is well-mixed.

3. Preparation of Antibiotic Dilutions:

- Perform serial two-fold dilutions of the **polymyxin** stock solution directly in the low-binding microplate using the prepared CA-MHB (with or without Polysorbate-80).
- The final volume in each well before adding the inoculum should be 50 μ L (or 100 μ L depending on the desired final volume).

4. Inoculation:

- Add 50 μ L (or 100 μ L) of the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
- The final volume in each well should be 100 μ L or 200 μ L.

5. Incubation:

- Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

6. Reading the MIC:

- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

By implementing these strategies, researchers can significantly improve the accuracy and reproducibility of their **polymyxin** assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [strategies to reduce non-specific binding of polymyxin in assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074138#strategies-to-reduce-non-specific-binding-of-polymyxin-in-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com